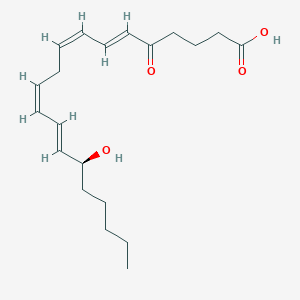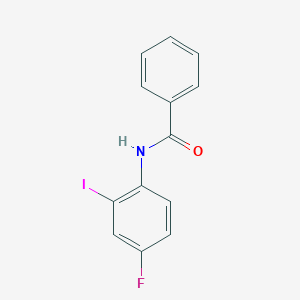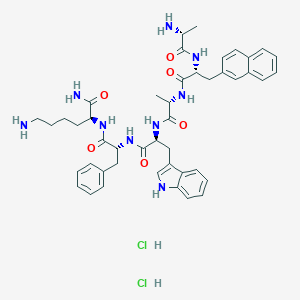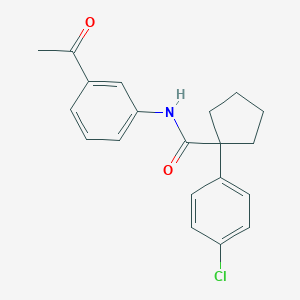
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, also known as ACC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a cyclopentanecarboxamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The purpose of
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. The endocannabinoid system is a complex signaling system that plays a role in the regulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide in lab experiments is its potential to modulate the endocannabinoid system. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This makes it important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are several potential future directions for the study of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. One potential direction is the investigation of its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the investigation of its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide can be achieved through a multi-step reaction sequence. The first step involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form 1-(4-chlorophenyl)cyclopentanone. The second step involves the reaction of 1-(4-chlorophenyl)cyclopentanone with acetic anhydride in the presence of a catalyst to form this compound.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential applications in the treatment of neuropathic pain, Alzheimer's disease, and other neurological disorders.
Propiedades
Fórmula molecular |
C20H20ClNO2 |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H20ClNO2/c1-14(23)15-5-4-6-18(13-15)22-19(24)20(11-2-3-12-20)16-7-9-17(21)10-8-16/h4-10,13H,2-3,11-12H2,1H3,(H,22,24) |
Clave InChI |
PZDHKCUJNXLREZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)




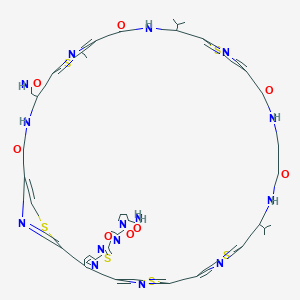

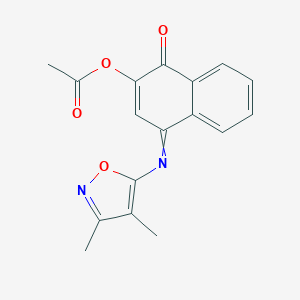
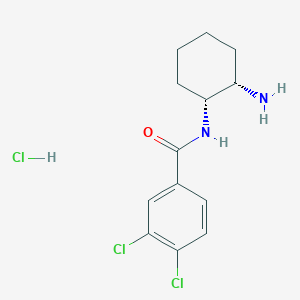
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
